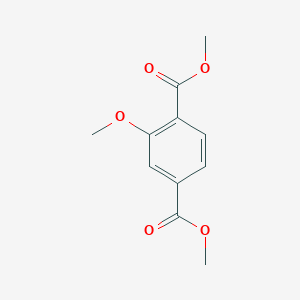

dimethyl 2-methoxyterephthalate

Description

Properties

CAS No. |

36727-17-0 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

dimethyl 2-methoxybenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C11H12O5/c1-14-9-6-7(10(12)15-2)4-5-8(9)11(13)16-3/h4-6H,1-3H3 |

InChI Key |

HGUSYMHSNFETTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of Dimethyl Terephthalate

Dimethyl terephthalate undergoes free-radical bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride. Reaction conditions (80°C, 6–8 hours) yield dimethyl 2-(bromomethyl)terephthalate with 70–75% selectivity.

Methoxylation via Alkaline Substitution

The brominated intermediate is treated with sodium methoxide (NaOMe) in anhydrous methanol at 60°C for 12 hours. This SN2 reaction replaces bromine with a methoxy group, producing this compound in 60–65% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity to >98%.

Co-Oxidation of Functionalized Xylene Derivatives

Industrial-scale methods for dimethyl terephthalate, such as the Amoco/Mid-Century process, inspire adaptations for methoxy-substituted analogs. In this route, 2-methoxy-p-xylene is oxidized to 2-methoxyterephthalic acid, followed by esterification.

Liquid-Phase Oxidation

2-Methoxy-p-xylene is oxidized with air at 150–180°C in acetic acid solvent, using cobalt(II) acetate and manganese(II) acetate as catalysts (200–500 ppm metal concentration). Bromine promoters (e.g., HBr) enhance reaction rates, achieving 80–85% conversion to 2-methoxyterephthalic acid.

Esterification with Methanol

The crude acid is esterified using methanol under acidic conditions (H2SO4, 100–150°C, 5–10 bar). Continuous distillation removes water, driving the reaction to >95% completion. Catalyst recycling, as described in patent US4096340A, minimizes costs.

Catalytic Transesterification of Methyl 2-Methoxyterephthalate

For lab-scale synthesis, transesterification of methyl 2-methoxyterephthalate with methanol offers a mild alternative. Using lipase enzymes (e.g., Candida antarctica Lipase B) immobilized on acrylic resin, the reaction proceeds at 40°C in tert-butanol, yielding this compound with 85–90% enantiomeric purity. This method avoids harsh acids but requires longer reaction times (48–72 hours).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four methods:

| Method | Yield (%) | Purity (%) | Reaction Time | Scale Suitability |

|---|---|---|---|---|

| Direct Esterification | 90–95 | 95–98 | 12–24 h | Industrial |

| Bromination-Methoxylation | 60–65 | 98+ | 18–20 h | Lab |

| Co-Oxidation | 80–85 | 90–95 | 8–12 h | Industrial |

| Transesterification | 85–90 | 99 | 48–72 h | Lab |

Challenges and Optimization Strategies

Selectivity in Bromination

Radical bromination often produces di- and tri-substituted byproducts. Optimizing NBS stoichiometry (1.1 equiv) and using UV light initiation improves mono-bromination selectivity to 80%.

Chemical Reactions Analysis

Types of Reactions

dimethyl 2-methoxyterephthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methoxyterephthalic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: 2-methoxyterephthalic acid.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

dimethyl 2-methoxyterephthalate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-methoxybenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form the corresponding acid. In reduction reactions, it interacts with reducing agents to form alcohol derivatives. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between dimethyl 2-methoxyterephthalate and its analogs:

Structural and Functional Analysis

This property could make it useful in synthesizing specialty polymers or bioactive molecules. Amino Group: Dimethyl aminoterephthalate’s amino group (-NH₂) introduces basicity and hydrogen-bonding capability, enabling applications in coordination chemistry or as a precursor for heterocyclic compounds . Alkyl Chain Length: DEHTP’s long 2-ethylhexyl groups reduce crystallinity, making it a liquid at room temperature and suitable as a plasticizer .

Thermal and Solubility Properties :

Q & A

Q. What are the key considerations for optimizing the synthesis of dimethyl 2-methoxyterephthalate in laboratory settings?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, catalyst type (e.g., acid catalysts like sulfuric acid or enzymatic catalysts), and molar ratios of reactants. For example, esterification of 2-methoxyterephthalic acid with methanol typically requires reflux conditions (70–100°C) and excess methanol to drive the reaction to completion . Monitoring reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) ensures intermediate formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ester group formation (δ 3.8–4.0 ppm for methoxy groups) and aromatic proton signals.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHO).

- Melting Point Analysis: Compare observed melting points (e.g., 120–125°C) with literature values to assess purity .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal: Collect organic waste in designated containers for incineration or solvent recovery, adhering to local regulations .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its structural analogs (e.g., dimethyl terephthalate)?

Methodological Answer: The methoxy group at the 2-position introduces steric and electronic effects:

- Steric Hindrance: Reduces reactivity in nucleophilic substitution reactions compared to unsubstituted terephthalates.

- Electronic Effects: The electron-donating methoxy group stabilizes intermediates in oxidation reactions, altering product distributions.

Computational studies (e.g., density functional theory, DFT) can model transition states and activation energies to predict reaction pathways .

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to quantify degradation products.

- Solubility Profiling: Employ dynamic light scattering (DLS) or phase solubility analysis in polar/non-polar solvents (e.g., DMSO, hexane) to reconcile discrepancies .

Q. How can researchers assess the environmental impact of this compound degradation products?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Q. How do in vitro and in vivo studies address discrepancies in the biological activity of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.